molecular formula C20H27N3O2S B2383558 3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309569-04-6

3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2383558
CAS No.: 2309569-04-6
M. Wt: 373.52
InChI Key: GRUOAIPLYDZPIX-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine moiety, and a thiophene group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Moiety: This step involves the reaction of the piperidine derivative with a pyridazine precursor under specific conditions.

    Attachment of the Thiophene Group: The final step involves the coupling of the intermediate with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14-11-16(26-13-14)19(24)23-9-7-15(8-10-23)12-25-18-6-5-17(21-22-18)20(2,3)4/h5-6,11,13,15H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUOAIPLYDZPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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